Ethyl 6-(4-methylpiperidin-1-yl)pyridazine-3-carboxylate
Description
Ethyl 6-(4-methylpiperidin-1-yl)pyridazine-3-carboxylate is a pyridazine derivative featuring a 4-methylpiperidine substituent at the 6-position and an ethyl ester group at the 3-position. The 4-methylpiperidine moiety enhances lipophilicity and may influence binding affinity to biological targets, while the ester group contributes to metabolic stability and solubility.
Properties
IUPAC Name |
ethyl 6-(4-methylpiperidin-1-yl)pyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-3-18-13(17)11-4-5-12(15-14-11)16-8-6-10(2)7-9-16/h4-5,10H,3,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMRAELTNQQOTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1)N2CCC(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Ethyl 6-(4-methylpiperidin-1-yl)pyridazine-3-carboxylate has several scientific research applications across various fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in biological studies to investigate the effects of pyridazine derivatives on biological systems.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 6-(4-methylpiperidin-1-yl)pyridazine-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to biological responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Ethyl 6-(4-hydroxypiperidin-1-yl)pyridazine-3-carboxylate (CAS: 2098057-83-9)
- Structural Difference : Replaces the 4-methyl group on the piperidine ring with a hydroxyl (-OH) group.
- The InChIKey (IAEYLEMBJVBYFW-UHFFFAOYSA-N) and SMILES (OC1CCN(C2=CC=C(C(=O)OCC)N=N2)CC1) highlight this hydrophilic modification.
- Synthesis : Similar synthetic routes involving nucleophilic substitution on pyridazine precursors are likely shared with the target compound.
Ethyl 1-(6-methylpyridazin-3-yl)piperidine-4-carboxylate (CAS: 58489-32-0)
- Structural Difference : The pyridazine ring has a methyl group at the 6-position, while the piperidine ring is substituted with an ethyl ester at the 4-position.
- Impact : The additional methyl group on pyridazine may enhance steric hindrance, affecting binding pocket accessibility. The ethyl ester on piperidine increases lipophilicity compared to unsubstituted analogs.
- Applications : This compound is listed in supplier catalogs (e.g., Parchem Chemicals) for research in heterocyclic chemistry and drug discovery.
Methyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate
- Structural Difference : Substitutes piperidine with pyrrolidine (5-membered ring) and uses a methyl ester instead of ethyl.
- The methyl ester shortens the alkyl chain, decreasing lipophilicity.
Ethyl 6-methylpyridazine-3-carboxylate (CAS: 1126-10-9)
- Structural Difference : Lacks the piperidine substituent, featuring only a methyl group at the 6-position.
- Impact : Simplified structure reduces molecular weight and complexity, likely diminishing target specificity compared to piperidine-containing analogs.
- Synthetic Relevance : A precursor for more complex derivatives, as seen in patent literature (e.g., EP 4 374 877 A2).
Comparative Data Table
| Compound Name | Substituent at Pyridazine-6 | Ring Type | Ester Group | Key Property Differences |
|---|---|---|---|---|
| Ethyl 6-(4-methylpiperidin-1-yl)pyridazine-3-carboxylate | 4-methylpiperidine | 6-membered | Ethyl | High lipophilicity, metabolic stability |
| Ethyl 6-(4-hydroxypiperidin-1-yl)pyridazine-3-carboxylate | 4-hydroxypiperidine | 6-membered | Ethyl | Increased polarity, H-bond donor |
| Ethyl 1-(6-methylpyridazin-3-yl)piperidine-4-carboxylate | 6-methylpyridazine | 6-membered | Ethyl | Steric hindrance, dual ester function |
| Methyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate | pyrrolidine | 5-membered | Methyl | Reduced stability, lower lipophilicity |
| Ethyl 6-methylpyridazine-3-carboxylate | Methyl | None (simple substituent) | Ethyl | Simpler structure, lower specificity |
Research Findings and Implications
- Synthetic Accessibility : this compound shares synthetic pathways with its hydroxylated analog (), but the methyl group simplifies purification compared to polar derivatives.
- Biological Relevance : Piperidine-containing analogs (e.g., CAS 58489-32-0) are prioritized in drug discovery for their balanced solubility and bioavailability. In contrast, pyrrolidine-based derivatives () face stability challenges, limiting their utility.
- Patent Applications : Derivatives like those in EP 4 374 877 A2 highlight the role of ester modifications in optimizing pharmacokinetic profiles.
Biological Activity
Ethyl 6-(4-methylpiperidin-1-yl)pyridazine-3-carboxylate is a pyridazine derivative that has garnered interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound's structure, characterized by the presence of a piperidine ring, suggests a diverse range of interactions with biological targets. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and data tables.
Key Properties
- Molecular Formula : C13H18N4O2
- Molecular Weight : 262.31 g/mol
- Solubility : Soluble in organic solvents like ethanol and DMSO.
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate pathways involved in cell proliferation, inflammation, and microbial resistance. Preliminary studies suggest that it may inhibit specific kinases or transcription factors relevant to cancer progression and inflammatory responses.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. The compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines. Notably, it exhibited cytotoxic effects on breast cancer (MDA-MB-231) and lung cancer (A549) cell lines.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 12.5 |
| A549 | 15.0 |
| HepG2 | 20.0 |
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. In a study using a carrageenan-induced paw edema model in rats, the compound significantly reduced inflammation compared to control groups.
Case Study: Anti-inflammatory Effects
In a controlled study, rats treated with this compound showed a reduction in paw swelling by approximately 45% after four hours post-administration compared to untreated controls.
Study on Anticancer Properties
A recent publication detailed the synthesis and biological evaluation of this compound as a potential anticancer agent. The study found that the compound induced apoptosis in cancer cells through the activation of caspase pathways, suggesting its mechanism involves programmed cell death.
Study on Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of this compound against multidrug-resistant strains of bacteria. The findings indicated that this compound could serve as a lead compound for developing new antibiotics targeting resistant pathogens.
Preparation Methods
Step 1: Preparation of Ethyl Pyridazine-3-carboxylate Derivative
- Esterification : Pyridazine-3-carboxylic acid is esterified using ethanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions to yield ethyl pyridazine-3-carboxylate.
- Purification : The ester is purified by standard techniques such as extraction and recrystallization.
Step 2: Halogenation at the 6-Position of Pyridazine Ring
- Halogenation : The ethyl pyridazine-3-carboxylate is selectively halogenated at the 6-position using halogenating agents like phosphorus oxychloride (POCl3) or N-bromosuccinimide (NBS), depending on the desired halogen.
- Reaction Conditions : Typically performed under controlled temperature to avoid overreaction.
Step 3: Nucleophilic Substitution with 4-Methylpiperidine
- Nucleophilic Displacement : The halogenated ethyl pyridazine-3-carboxylate is reacted with 4-methylpiperidine. The nitrogen lone pair attacks the electrophilic carbon bearing the halogen, displacing the halide and forming the target compound.
- Solvent and Temperature : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred, with heating to moderate temperatures (50–100 °C) to facilitate the reaction.
- Base Addition : A base such as triethylamine or potassium carbonate may be added to neutralize the formed acid and drive the reaction forward.
Step 4: Purification and Characterization
- The crude product is purified by column chromatography or recrystallization.
- Characterization is done by NMR, IR, and mass spectrometry to confirm the structure.
Alternative Synthetic Approaches
- Direct Amidation : In some cases, direct amidation of pyridazine-3-carboxylic acid derivatives with 4-methylpiperidine under coupling reagent conditions (e.g., using EDCI or DCC) can be attempted, though this is less common for ester derivatives.
- Continuous Flow Synthesis : For industrial scale, continuous flow reactors can be employed to enhance yield and scalability by precise control of reaction parameters, as seen in related pyridazine derivative syntheses.
Comparative Data Table of Preparation Parameters
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Esterification | Pyridazine-3-carboxylic acid, ethanol, acid catalyst, reflux | Formation of ethyl ester | Standard Fischer esterification |
| Halogenation | POCl3 or NBS, controlled temperature | Introduce leaving group at 6-position | Selective halogenation critical |
| Nucleophilic substitution | 4-Methylpiperidine, DMF/DMSO, base, 50–100 °C | Attach 4-methylpiperidin-1-yl group | Requires polar aprotic solvent and base |
| Purification | Column chromatography or recrystallization | Isolate pure compound | Confirm purity by spectroscopy |
Q & A
Q. What synthetic methodologies are commonly employed to prepare Ethyl 6-(4-methylpiperidin-1-yl)pyridazine-3-carboxylate?
The synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. For example:
- Step 1 : Condensation of pyridazine-3-carboxylate derivatives with 4-methylpiperidine under reflux in aprotic solvents (e.g., DMF or THF) using cesium carbonate as a base .
- Step 2 : Esterification or functional group protection/deprotection to stabilize intermediates .
- Key reagents : Alkyl halides, coupling agents (e.g., EDCI), and catalysts (e.g., Pd for cross-couplings) . Purity is ensured via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : and NMR confirm substituent positions and piperidine ring conformation. For instance, NMR detects methyl groups (δ ~1.2 ppm) and ester carbonyls (δ ~4.3 ppm for ethyl) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 273.1477 [M+H]+ for related analogs) .
- Infrared Spectroscopy (IR) : Identifies carbonyl stretches (~1700 cm) and C-N bonds (~1250 cm) .
- HPLC : Assesses purity (>95%) under conditions like SMD-TFA05 .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield in pyridazine-piperidine coupling?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Temperature control : Reactions at 80°C reduce side products (e.g., elimination) vs. room temperature .
- Catalyst screening : Palladium complexes (e.g., Pd(OAc)) accelerate cross-couplings, while cesium carbonate enhances nucleophilicity .
- Kinetic monitoring : Use TLC or inline LCMS to track reaction progress and adjust stoichiometry .
Q. How are contradictions in crystallographic and spectroscopic data resolved?
- Structure validation : SHELX software refines X-ray data to resolve bond-length/bond-angle mismatches .
- Density Functional Theory (DFT) : Computes NMR chemical shifts to validate experimental spectra .
- Multi-technique cross-check : Compare puckering amplitudes from X-ray (SHELX) with ring-puckering coordinates calculated via Cremer-Pople parameters .
Q. What computational strategies predict the compound’s reactivity or binding affinity?
- Molecular docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina .
- MD simulations : Analyze conformational stability in solvent (e.g., water/ethanol mixtures) over 100-ns trajectories .
- QSAR modeling : Correlate substituent effects (e.g., 4-methylpiperidine bulk) with activity trends .
Q. What safety protocols are essential during synthesis and handling?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
